

Decyl(dimethyl)phosphine Oxide chemical structure and properties

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Compound of Interest

Compound Name: *Decyl(Dimethyl)phosphine Oxide*

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Decyl(dimethyl)phosphine Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl(dimethyl)phosphine oxide (DDPO) is a non-ionic surfactant belonging to the class of organophosphine oxides.^[1] Its amphiphilic nature, characterized by a hydrophilic phosphine oxide head group and a hydrophobic decyl tail, makes it a compound of significant interest in various scientific fields, including biochemical research and material science.^[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of DDPO, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

DDPO is an organophosphorus compound with a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and a ten-carbon alkyl chain (decyl group).^[1]

Chemical Identifiers^{[1][2]}

Identifier	Value
IUPAC Name	1-(dimethylphosphoryl)decane
CAS Number	2190-95-6
Molecular Formula	C ₁₂ H ₂₇ OP
Molecular Weight	218.32 g/mol
Canonical SMILES	CCCCCCCCCCP(=O)(C)C
InChI	InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3
InChIKey	GSVLCKASF MVUSW-UHFFFAOYSA-N
Synonyms	APO 10, Decyldimethylphosphine oxide

Physicochemical Properties

DDPO's properties are largely dictated by its amphiphilic structure, leading to its utility as a surfactant. It is a liquid at room temperature.[\[1\]](#)[\[3\]](#)

Physical and Surfactant Properties

Property	Value	Reference
Physical State	Liquid at room temperature	[1][3]
Density	No data available	[3]
Boiling Point	No data available	[3]
Melting Point	No data available	[3]
Critical Micelle Concentration (CMC)	4.6 mM (in water at 20-25°C)	[4]
Aggregation Number	131	[4]
Micellar Average Molecular Weight	28,597 g/mol	[4]
Hydrophilic-Lipophilic Balance (HLB)	Moderate (exact value not determined)	[1]
Solubility	Limited water solubility; high solubility in polar organic solvents like dimethyl sulfoxide and chloroform.	[1]

Synthesis of Decyl(dimethyl)phosphine Oxide

The most common method for synthesizing DDPO is through a Grignard reaction.[1] This involves the reaction of a Grignard reagent, decylmagnesium bromide, with dimethylphosphinyl chloride.[5]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from the general synthesis of alkyl dimethylphosphine oxides.[5][6]

Materials:

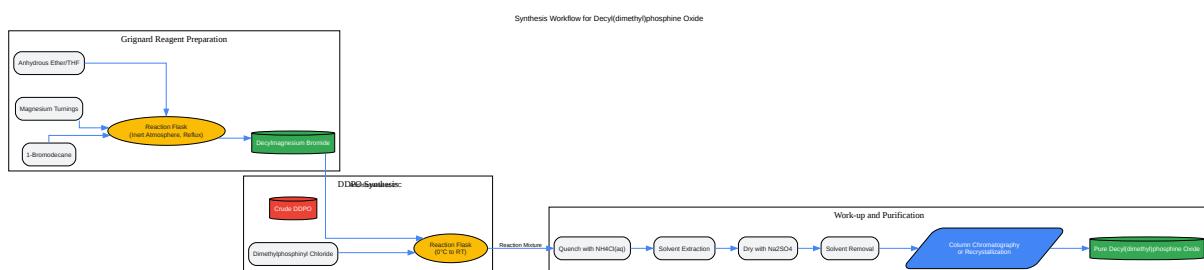
- 1-Bromodecane
- Magnesium turnings

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dimethylphosphinyl chloride
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-neck flask under an inert atmosphere, suspend magnesium turnings (1.2 molar equivalents) in anhydrous diethyl ether.
 - Slowly add a solution of 1-bromodecane (1.0 molar equivalent) in anhydrous diethyl ether dropwise.
 - If the reaction does not initiate, gentle heating or the addition of a small iodine crystal may be necessary.
 - Once initiated, continue the addition of 1-bromodecane at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of decylmagnesium bromide.
- Reaction with Dimethylphosphinyl Chloride:
 - Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
 - Slowly add a solution of dimethylphosphinyl chloride (1.0 molar equivalent) in anhydrous diethyl ether dropwise while maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Work-up and Purification:
 - Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
 - Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the solution and remove the solvent under reduced pressure to obtain the crude DDPO.
 - The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone, ethyl acetate, or mixtures of polar and non-polar solvents).[\[5\]](#)



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Synthesis Workflow for **Decyl(dimethyl)phosphine Oxide**

Applications in Research and Drug Development

DDPO's surfactant properties make it a valuable tool in various research applications, particularly in the study of proteins and as a potential component in drug delivery systems.

Protein Solubilization

As a non-ionic detergent, DDPO is used in the purification and crystallization of proteins, especially membrane proteins.^[1] It can be used to extract these proteins from the lipid bilayer

of cell membranes while aiming to maintain their native structure and function.[\[1\]](#)

This is a general protocol that should be optimized for each specific protein of interest.[\[7\]](#)[\[8\]](#)

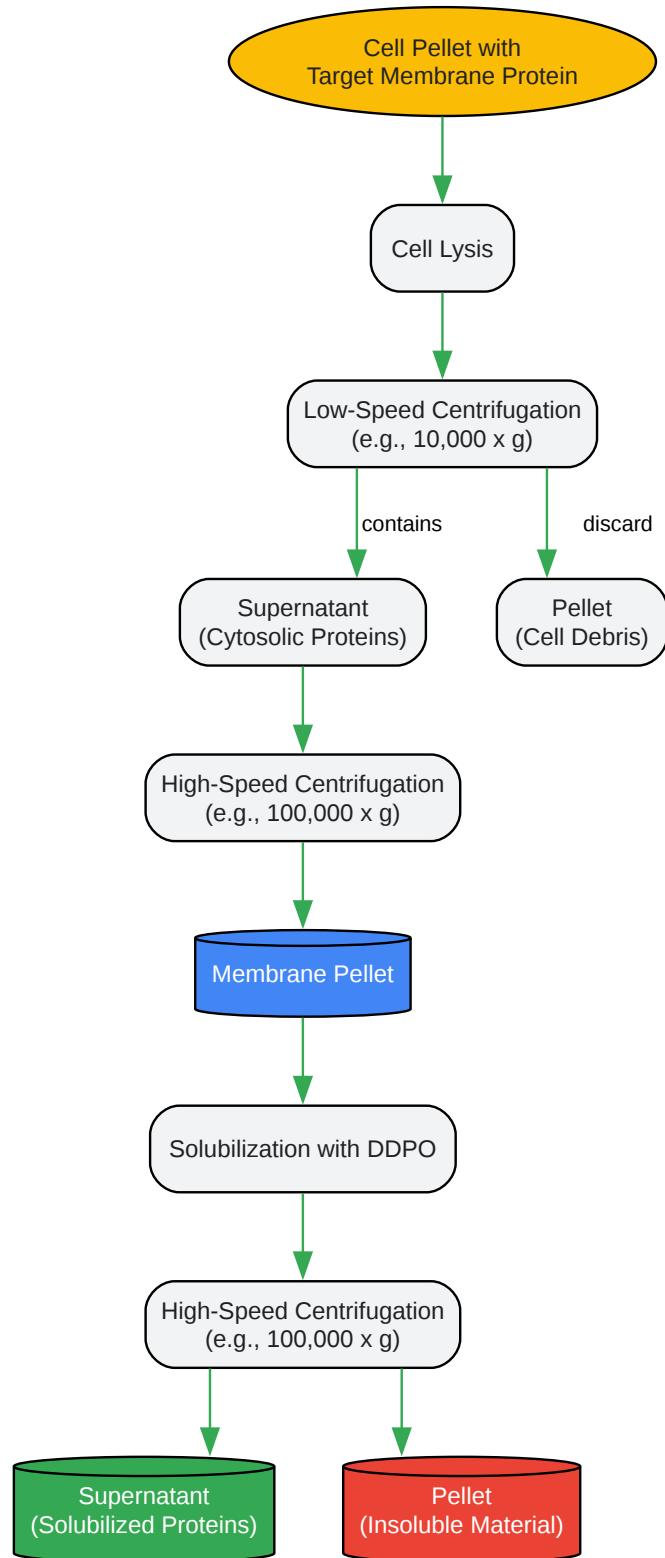
Materials:

- Cell pellet expressing the target membrane protein
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
- DDPO stock solution (e.g., 10% w/v)
- Ultracentrifuge

Procedure:

- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).
- Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
- Solubilization: Resuspend the membrane pellet in fresh Lysis Buffer. Add the DDPO stock solution to the desired final concentration (typically starting at 1-2% w/v, to be determined empirically). Incubate with gentle agitation for 1-4 hours at 4°C.
- Clarification: Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.
- Analysis: The supernatant contains the solubilized membrane proteins. The efficiency of solubilization can be assessed by analyzing the supernatant and pellet fractions by SDS-PAGE and Western blotting.

Workflow for Membrane Protein Solubilization using DDPO

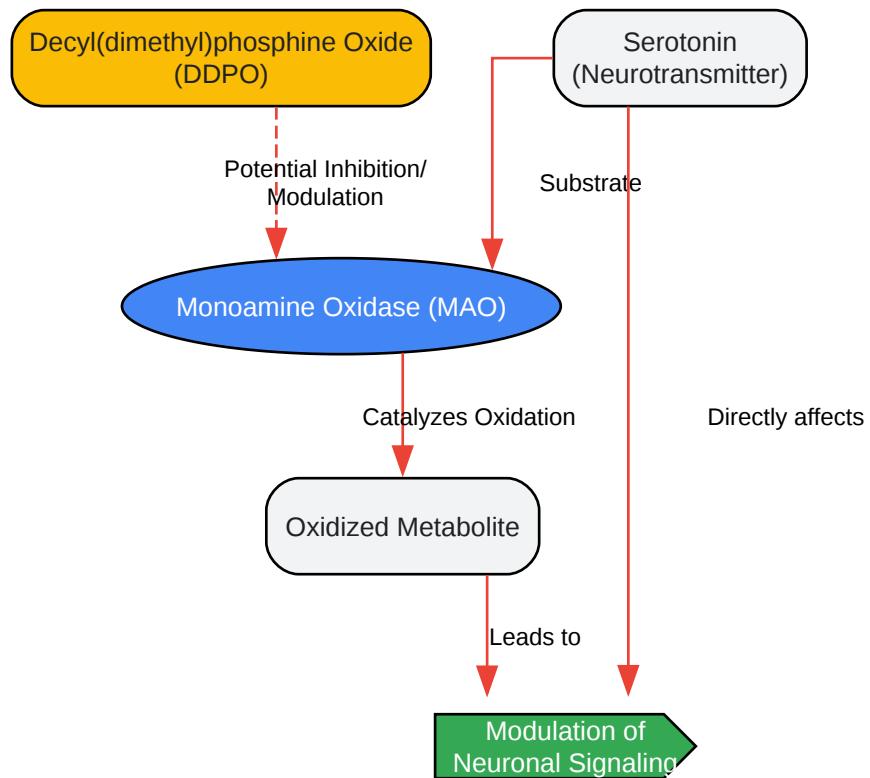
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Workflow for Membrane Protein Solubilization using DDPO

Potential Role in Neuropharmacology

DDPO has been shown to exhibit biological activity by catalyzing the oxidative deamination of primary and secondary amines.^[1] This is particularly relevant in neuropharmacology as it preferentially oxidizes serotonin and other neuroactive amines.^[1] This suggests a potential interaction with enzymes like monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters.^{[9][10]} MAO inhibitors are an important class of drugs for treating depression and other neurological disorders.^{[9][10]} The ability of DDPO to influence the oxidation of neuroactive amines indicates its potential as a candidate for drug development targeting neuroactive pathways.^[1]

Potential Interaction of DDPO with a Neuroactive Pathway



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